molecular formula C10H13ClOSi B15439588 Silane, (4-chlorobenzoyl)trimethyl- CAS No. 75748-10-6

Silane, (4-chlorobenzoyl)trimethyl-

Cat. No.: B15439588
CAS No.: 75748-10-6
M. Wt: 212.75 g/mol
InChI Key: KEPKQZZZAMQPOV-UHFFFAOYSA-N
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Description

Silane, (4-chlorobenzoyl)trimethyl- is a useful research compound. Its molecular formula is C10H13ClOSi and its molecular weight is 212.75 g/mol. The purity is usually 95%.
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Q & A

Q. What are the validated synthetic routes for Silane, (4-chlorobenzoyl)trimethyl-?

Level: Basic
Answer: A common method involves refluxing 4-chlorobenzoyl chloride with trimethylsilane in anhydrous ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Post-reaction, solvent removal via reduced-pressure distillation yields the crude product, which is purified via recrystallization or column chromatography. Key parameters include stoichiometric control (1:1 molar ratio) and inert atmosphere to prevent silane oxidation. Characterization via 1^1H NMR should confirm the absence of unreacted chloride (δ 7.8–8.2 ppm for aromatic protons) and presence of trimethylsilyl groups (δ 0.1–0.3 ppm) .

Q. How can the physicochemical properties of Silane, (4-chlorobenzoyl)trimethyl- be systematically characterized?

Level: Basic
Answer:

  • Gas-phase ion energetics: Use NIST Standard Reference Database 69 to obtain ionization potentials and electron affinity data via mass spectrometry coupled with electron impact ionization .
  • Thermal stability: Perform thermogravimetric analysis (TGA) under nitrogen, noting decomposition onset temperatures (typically >200°C for aryl-substituted silanes).
  • Solubility profiling: Test in polar (e.g., DMSO) and nonpolar solvents (e.g., hexane) to guide reaction solvent selection.

Q. What advanced spectroscopic techniques are critical for confirming the structure of Silane, (4-chlorobenzoyl)trimethyl-?

Level: Advanced
Answer:

  • FT-IR spectroscopy: Identify characteristic Si-C (~1250 cm1^{-1}) and C=O (1690–1720 cm1^{-1}) stretches. Compare with reference spectra for trichloro(4-methylphenyl)silane to validate substituent effects .
  • 29^{29}Si NMR: A singlet near δ −10 to −15 ppm confirms the trimethylsilyl group’s electronic environment.
  • X-ray crystallography: Resolve bond angles and dihedral distortions caused by steric hindrance between the 4-chlorobenzoyl and trimethylsilyl groups.

Q. How do reaction conditions influence the stability of Silane, (4-chlorobenzoyl)trimethyl- during synthesis?

Level: Advanced
Answer:

  • Acid catalysis: Excess glacial acetic acid (>5 drops per 0.001 mol substrate) accelerates silane activation but risks hydrolyzing the chlorobenzoyl group. Monitor pH to maintain <2.5 .
  • Temperature control: Refluxing above 80°C may induce premature cleavage of the Si–O bond. Use a temperature gradient (60–75°C) to optimize yield without degradation.
  • Moisture sensitivity: Conduct reactions under argon with molecular sieves to prevent silane hydrolysis, which generates HCl and silanol byproducts .

Q. How can researchers design biological activity assays for Silane, (4-chlorobenzoyl)trimethyl-?

Level: Advanced
Answer:

  • Cytotoxicity screening: Use MTT assays on human cell lines (e.g., HEK293) with concentrations ranging from 1–100 µM. Include DMSO controls (<0.1% v/v) to avoid solvent interference .
  • Enzyme inhibition studies: Target hydrolases (e.g., acetylcholinesterase) due to silane’s electrophilic silicon center. Monitor activity via spectrophotometric methods (e.g., Ellman’s reagent for thiol detection).
  • Metabolic stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS to track demethylation or oxidation metabolites.

Q. How can computational modeling resolve contradictions in experimental data for Silane, (4-chlorobenzoyl)trimethyl-?

Level: Advanced
Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths (Si–C ≈ 1.87 Å) and compare with crystallographic data. Discrepancies >0.05 Å suggest experimental artifacts .
  • Reactivity indices: Calculate Fukui functions to identify nucleophilic/electrophilic sites, clarifying unexpected reaction pathways (e.g., para-substitution vs. ortho attack).
  • Solvent effects: Use COSMO-RS to model solvation free energy and reconcile solubility discrepancies between theoretical and empirical results.

Q. What strategies address conflicting spectral data in characterizing Silane, (4-chlorobenzoyl)trimethyl- derivatives?

Level: Advanced
Answer:

  • Cross-validation: Combine 13^{13}C NMR (carbonyl C=O at δ 190–200 ppm) with high-resolution MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 256.08).
  • Isotopic labeling: Synthesize 13^{13}C-labeled analogs to distinguish overlapping signals in crowded spectral regions (e.g., aryl vs. silyl carbons).
  • Dynamic NMR: Resolve rotational barriers in sterically hindered derivatives by variable-temperature experiments, identifying conformational isomers .

Properties

IUPAC Name

(4-chlorophenyl)-trimethylsilylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClOSi/c1-13(2,3)10(12)8-4-6-9(11)7-5-8/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPKQZZZAMQPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(=O)C1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466523
Record name Silane, (4-chlorobenzoyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.75 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75748-10-6
Record name Silane, (4-chlorobenzoyl)trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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